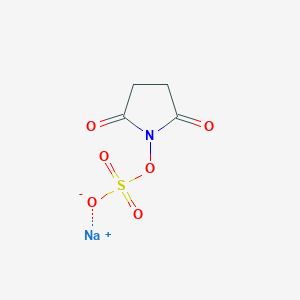

Sodium 2,5-dioxopyrrolidin-1-yl sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H4NNaO6S |

|---|---|

Molecular Weight |

217.13 g/mol |

IUPAC Name |

sodium;(2,5-dioxopyrrolidin-1-yl) sulfate |

InChI |

InChI=1S/C4H5NO6S.Na/c6-3-1-2-4(7)5(3)11-12(8,9)10;/h1-2H2,(H,8,9,10);/q;+1/p-1 |

InChI Key |

FTYCEDZDHMGYJX-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(=O)N(C1=O)OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

I. Foundational Aspects and Scope of 2,5 Dioxopyrrolidin 1 Yl Chemistry

Conceptual Framework of Activated Esters in Advanced Organic Synthesis

In organic chemistry, an activated ester is a type of ester functional group that is engineered to be highly reactive towards nucleophilic attack. wikipedia.org This enhanced reactivity, when compared to simple alkyl esters such as ethyl acetate (B1210297), is achieved by incorporating electronegative substituents into the acyl or alkoxy component of the ester. wikipedia.org This modification makes the alkoxy group a better leaving group, thus facilitating acylation reactions.

The primary utility of activated esters is to serve as efficient acylating agents, particularly in the formation of amide bonds through reaction with primary amines. wikipedia.org While they undergo the same types of reactions as their unactivated counterparts, they do so at a much faster rate. wikipedia.org This principle has been a cornerstone of peptide synthesis for decades, where the controlled and efficient formation of peptide bonds is paramount. google.comchemicalbook.com N-hydroxysuccinimide (NHS) esters, alongside other variants like p-nitrophenyl esters and thioesters, are among the most widely used classes of activated esters. wikipedia.orgchemicalbook.com The advantages of NHS esters include their relative stability, which allows for their isolation and storage, and the water-solubility of the N-hydroxysuccinimide byproduct, which simplifies the purification of the desired product. google.comresearchgate.net

| Activating Group | Key Features | Common Applications | Byproduct |

| N-Hydroxysuccinimide (NHS) | Crystalline, stable intermediates; water-soluble byproduct. google.comchemicalbook.com | Peptide synthesis, protein labeling, bioconjugation. chemicalbook.comnih.gov | N-hydroxysuccinimide |

| p-Nitrophenol | One of the early-generation activating groups. | Peptide synthesis. chemicalbook.com | p-Nitrophenol |

| Pentafluorophenol | Highly reactive due to strong electron-withdrawing fluorine atoms. | Desymmetrization strategies, synthesis of multifunctional molecules. acs.org | Pentafluorophenol |

| Thioester (e.g., Coenzyme A) | Biologically significant; involved in numerous metabolic pathways. wikipedia.org | Biosynthesis of fatty acids and steroids. wikipedia.org | Thiol (e.g., Coenzyme A) |

Overview of the 2,5-Dioxopyrrolidin-1-yl Moiety in Contemporary Chemical Research

The 2,5-dioxopyrrolidin-1-yl group is the core chemical structure of N-hydroxysuccinimide (NHS). chemicalbook.com This moiety is central to one of the most common strategies for activating carboxylic acids in modern chemical and biological research. researchgate.net The process involves reacting a carboxylic acid with NHS, typically in the presence of a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), to form an NHS ester. google.comchemicalbook.com

This resulting NHS ester is an "activated" form of the original carboxylic acid, primed to react efficiently with nucleophiles. chemicalbook.com Its most prevalent application is in the reaction with primary amines, such as the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus of proteins. nih.gov This reaction forms a stable amide bond, effectively coupling the carboxylic acid-containing molecule to the protein. nih.gov This strategy is fundamental to:

Bioconjugation : Attaching molecules like fluorophores, biotin, or polyethylene (B3416737) glycol (PEG) to proteins and peptides. nih.gov

Cross-linking : Creating covalent bonds between proteins using homobifunctional or heterobifunctional NHS ester cross-linkers. nih.gov

Surface Immobilization : Anchoring proteins or other biomolecules onto surfaces for applications in diagnostics and biomaterials. researchgate.net

A significant challenge associated with traditional NHS esters is their limited solubility in water. covachem.com This often necessitates the use of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution before addition to an aqueous reaction mixture containing the target protein. covachem.comchemicalbook.com These organic solvents can be detrimental to the structure and function of sensitive proteins. chemicalbook.comresearchgate.net

| Reagent containing 2,5-Dioxopyrrolidin-1-yl Moiety | Full Chemical Name | Primary Application |

| EMCS | 2,5-Dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate | Heterobifunctional cross-linking (links amine to sulfhydryl groups). bldpharm.com |

| N-Succinimidyl acrylate | 2,5-Dioxopyrrolidin-1-yl acrylate | Polymer synthesis and modification of proteins to alter charge. medchemexpress.com |

| BMPH | 2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate | Heterobifunctional cross-linking. bldpharm.com |

| Benzyl N-succinimidyl carbonate | Benzyl 2,5-dioxopyrrolidin-1-yl carbonate | Mild reagent for the protection of amino groups in synthesis. nih.gov |

Interdisciplinary Research Trajectories of N-Hydroxysuccinimide (NHS) Ester Derivatives

The limitations of standard NHS esters, particularly their poor water solubility, spurred the development of derivatives with improved properties. The most impactful of these is the sulfonated version, N-hydroxysulfosuccinimide (Sulfo-NHS), which is the active component of Sodium 2,5-dioxopyrrolidin-1-yl sulfate (B86663). nih.govcovachem.com By adding a charged sulfonate group to the succinimide (B58015) ring, the molecule becomes highly soluble in aqueous buffers. covachem.com

This innovation has had a profound effect across multiple scientific disciplines:

Protein Chemistry and Proteomics : Sulfo-NHS esters allow for the modification of proteins directly in physiological buffers (e.g., PBS) at neutral to slightly alkaline pH (7-9), which is optimal for targeting primary amines while preserving the protein's native conformation. covachem.com This is crucial for studying protein-protein interactions, mapping active sites, and preparing protein conjugates for downstream analysis. nih.govscience.gov

Therapeutics and Drug Delivery : The ability to perform conjugation in aqueous media is vital for creating antibody-drug conjugates (ADCs) and PEGylated proteins. Sulfo-NHS chemistry enables the attachment of therapeutic payloads or polymers to antibodies or other biologics under gentle conditions that maintain their biological activity.

Materials Science and Diagnostics : Sulfo-NHS esters are used to functionalize surfaces for the development of biosensors, diagnostic arrays, and biocompatible materials. science.gov For instance, they can be used to covalently immobilize capture antibodies onto sensor chips or to create hemostatic materials that cross-link with tissue proteins. science.gov

The development from water-insoluble NHS esters to water-soluble Sulfo-NHS esters represents a significant trajectory in chemical tool development, enabling more complex and sensitive biological experiments that were previously challenging. covachem.com

| Property | Standard NHS Esters | Sulfo-NHS Esters (Sodium 2,5-dioxopyrrolidin-1-yl sulfate) |

| Water Solubility | Low; typically requires organic co-solvents (DMSO, DMF). covachem.com | High; soluble directly in aqueous buffers. covachem.com |

| Reaction Conditions | Often requires addition of an organic stock solution to the aqueous phase. chemicalbook.com | Can be performed entirely in aqueous buffers (e.g., PBS) at pH 7-9. covachem.com |

| Effect on Proteins | The required organic solvent can potentially denature or destabilize sensitive proteins. chemicalbook.comresearchgate.net | Reaction conditions are milder and generally preserve protein structure and function. covachem.com |

| Applications | General bioconjugation, peptide synthesis. chemicalbook.comnih.gov | Protein modification in physiological conditions, cell-surface labeling, aqueous cross-linking. covachem.comscience.gov |

| Membrane Permeability | Can cross cell membranes. | Generally membrane-impermeable due to the charged sulfonate group. |

Ii. Advanced Synthetic Strategies for 2,5 Dioxopyrrolidin 1 Yl Derivatives

Methodologies for the Formation of N-Hydroxysuccinimide Esters

N-Hydroxysuccinimide (NHS) esters are pivotal intermediates in organic synthesis, prized for their reactivity towards primary amines to form stable amide bonds. chemicalbook.comwikipedia.org Their synthesis is a fundamental step in creating activated versions of molecules, such as Sodium 2,5-dioxopyrrolidin-1-yl sulfate (B86663), for subsequent conjugation reactions. chemicalbook.com These esters are notably stable enough to be isolated, purified, and stored at low temperatures, a significant advantage over other activated esters. chemicalbook.comresearchgate.net

The most prevalent method for synthesizing NHS esters involves the coupling of a carboxylic acid with N-hydroxysuccinimide (NHS) using a carbodiimide (B86325) reagent. researchgate.netthieme-connect.de Common carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemicalbook.comthermofisher.com The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. thermofisher.comamerigoscientific.com This intermediate is then subjected to nucleophilic attack by the hydroxyl group of NHS, yielding the desired NHS ester and a urea (B33335) byproduct. thermofisher.comamerigoscientific.com

While robust and widely applicable, this method presents challenges, primarily in the purification of the final product. researchgate.netnih.gov The urea byproduct, particularly dicyclohexylurea from DCC, can be difficult to remove from the reaction mixture. nih.gov Furthermore, the reaction conditions must be carefully controlled to prevent side reactions and ensure high yields. acs.org To enhance efficiency and stability, NHS or its water-soluble analog (Sulfo-NHS) is often included in EDC coupling protocols, which converts the unstable O-acylisourea intermediate into a more stable NHS ester that can efficiently react with primary amines at physiological pH. thermofisher.com

Table 1: Common Carbodiimide Coupling Agents

| Reagent | Full Name | Key Feature |

|---|---|---|

| DCC | N,N'-dicyclohexylcarbodiimide | Water-insoluble, primarily used in organic synthesis. thermofisher.com |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, common in aqueous crosslinking reactions. thermofisher.com |

To circumvent the issues associated with carbodiimide reagents, a variety of alternative methods have been developed. These strategies often provide cleaner reactions and easier purification.

One major approach involves activating the carboxylic acid with reagents other than carbodiimides before reaction with NHS. This can be achieved using:

Acyl Halides and Anhydrides : Reacting the thallium salt of NHS with an acyl chloride is one method, though less common. thieme-connect.de More frequently, mixed anhydrides are used to generate a more reactive acylating agent that subsequently forms the NHS ester. amerigoscientific.com Reagents like N,N′-disuccinimidyl carbonate (DSC) can also directly convert carboxylic acids into NHS esters, producing only NHS and CO₂ as byproducts. researchgate.net

Triphosgene : This reagent serves as a convenient and efficient acid activator, allowing for the rapid synthesis of NHS esters from their corresponding carboxylic acids at room temperature under mild conditions. researchgate.net

Palladium-Catalyzed Carbonylation : An innovative method involves the palladium-catalyzed carbonylation of aryl, alkenyl, or allyl halides using NHS formate (B1220265) as a carbon monoxide surrogate. nih.gov This approach provides access to NHS esters from halogenated derivatives under mild conditions. nih.gov

Another class of strategies involves activating the N-hydroxysuccinimide itself. The Mitsunobu esterification, for example, can produce NHS esters in good yields, although purification can be complicated by reaction side products. thieme-connect.de

Table 2: Selected Alternative Esterification Strategies

| Strategy | Activating Reagent/Catalyst | Description | Citation |

|---|---|---|---|

| Anhydride (B1165640) Analogs | N,N′-Disuccinimidyl carbonate (DSC) | One-step reaction with carboxylic acid, forming water-soluble byproducts. | researchgate.net |

| Acid Activator | Triphosgene | Enables rapid, high-yield synthesis at room temperature. | researchgate.net |

| Cross-Coupling | Palladium Catalyst / NHS Formate | Carbonylative cross-coupling of halides to form NHS esters. | nih.gov |

| Oxidative Coupling | Tetrabutylammonium iodide (TBAI) | Organocatalytic method to couple aldehydes or alcohols with NHS. | amerigoscientific.com |

Enantioselective Synthesis of Chiral Compounds Featuring the 2,5-Dioxopyrrolidin-1-yl Scaffold

The succinimide (B58015) ring is a structural unit found in numerous natural products and drug candidates. rsc.orgacs.org When this scaffold is part of a chiral molecule, its stereochemistry often dictates its biological function. Consequently, developing methods for the enantioselective synthesis of these compounds is a significant area of research.

Creating chiral molecules with a 2,5-dioxopyrrolidin-1-yl (succinimide) core with high enantiomeric purity is achieved through several advanced catalytic methods.

Asymmetric Hydrogenation : Transition-metal-catalyzed enantioselective hydrogenation is a powerful and green method for preparing chiral compounds. acs.org For instance, rhodium complexes paired with chiral ligands like bisphosphine-thiourea (ZhaoPhos) have been used to hydrogenate 3-substituted maleimides, the unsaturated precursors to succinimides. acs.orgacs.org This approach yields optically active 3-substituted succinimides with excellent enantioselectivities (often up to 99% ee) and high yields. acs.orgacs.org Similarly, iridium catalysts have been employed for the asymmetric hydrogenation of α-alkylidene succinimides to produce chiral 3-alkyl succinimides. acs.org

Asymmetric Conjugate Addition : The Michael addition of nucleophiles to maleimides is a cornerstone for accessing chiral succinimides. rsc.org Organocatalysis, using small chiral organic molecules, has proven highly effective. Chiral bifunctional organocatalysts, often derived from natural amino acids like L-phenylalanine, can catalyze the addition of aldehydes or ketones to N-substituted maleimides. rsc.orgmtak.hu These reactions can be performed heterogeneously by adsorbing the catalyst onto supports like laponite, which allows for easy catalyst separation and recycling. rsc.orgmtak.hu This method provides access to densely substituted chiral succinimides with high diastereoselectivity and enantioselectivity. rsc.org

Asymmetric Transfer Hydrogenation (ATH) : This technique, particularly when combined with dynamic kinetic resolution (DKR), is highly effective for reducing substrates like 3-hydroxy-4-substituted maleimides. nih.gov By carefully selecting the catalyst and conditions, it is possible to stereodivergently synthesize all four possible stereoisomers of a 3,4-disubstituted succinimide from a single precursor. nih.gov

Confirming the success of an enantioselective synthesis requires precise and reliable methods for determining the enantiomeric purity (or enantiomeric excess, ee) of the product.

Chromatographic Methods : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for separating and quantifying enantiomers. nih.gov An alternative is to use an achiral column after derivatizing the enantiomeric mixture with a pure chiral reagent to form diastereomers, which have different physical properties and can be separated. libretexts.org Gas chromatography can be used in a similar manner. libretexts.org

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is a powerful tool for this analysis. While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be resolved by using a chiral solvating agent (CSA). libretexts.org The CSA forms transient diastereomeric complexes with the enantiomers, leading to nonidentical chemical shifts that can be integrated to determine their ratio. libretexts.orglibretexts.org

Chiroptical Methods : Techniques like polarimetry, which measures the rotation of plane-polarized light, provide a measure of the bulk optical activity of a sample. thieme-connect.de However, its sensitivity is low, and the specific rotation of a pure enantiomer must be known. thieme-connect.de More sophisticated methods include circular dichroism (CD) and vibrational circular dichroism (VCD), which measure the differential absorption of circularly polarized light. nih.gov VCD, in particular, has become a powerful tool for determining the absolute configuration of chiral molecules. nih.gov

Table 3: Comparison of Methods for Stereochemical Purity Assessment

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation and quantification; high accuracy. | Requires development of specific methods; expensive columns. libretexts.org |

| NMR with CSAs | Formation of transient diastereomers with distinct signals. | No derivatization needed; direct quantification. | Resolution depends on the choice of CSA and substrate. libretexts.org |

| Circular Dichroism (CD/VCD) | Differential absorption of circularly polarized light. | Can determine absolute configuration (VCD). nih.gov | Requires specialized equipment; may need computational support. |

Multi-Component Reactions and Derivatization in Complex Molecular Systems

The 2,5-dioxopyrrolidin-1-yl group is often introduced into larger, more complex molecules, especially in the fields of medicinal chemistry and bioconjugation.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all starting materials, are highly efficient for building molecular complexity. nih.gov While specific examples directly incorporating Sodium 2,5-dioxopyrrolidin-1-yl sulfate into MCRs are not prominent, the underlying succinimide scaffold is accessible through such pathways. For example, isocyanide-based MCRs can be used to synthesize a wide variety of heterocyclic structures, and a proposed mechanism for the synthesis of certain succinimide derivatives involves such a reaction. researchgate.netwikipedia.org The Ugi reaction, a well-known four-component reaction, can be used to synthesize complex amide derivatives, which could then be further modified. nih.gov

More commonly, the 2,5-dioxopyrrolidin-1-yl moiety is introduced via derivatization, often as the final step in a synthesis. This is typically achieved by reacting a molecule containing a primary amine with an N-hydroxysuccinimide ester. nih.govnih.gov This reaction forms a stable amide bond and is the basis for most protein labeling and bioconjugation chemistry. chemicalbook.comresearchgate.net For example, fluorescent tags or other labels containing an NHS ester group are routinely attached to the lysine (B10760008) residues of proteins. nih.govlumiprobe.com This strategy has been used to attach various functional groups, from small molecule drugs to large proteins, onto surfaces or other biomolecules. researchgate.netnih.gov

Following a comprehensive search for scientific literature, it has been determined that there is no available information regarding the specific applications of This compound or its derivatives in the advanced synthetic strategies outlined in the request.

Extensive searches for this particular compound in the context of:

Incorporation into Hybrid Molecular Architectures

Functionalization of Polymeric and Macromolecular Systems

Copper-Catalyzed Carbon-Nitrogen Nucleophilic Coupling Applications

did not yield any relevant research findings or data. The requested topics of discussion are well-documented for other, chemically distinct succinimide derivatives, such as N-hydroxysuccinimide (NHS) esters, which are widely used for bioconjugation and surface functionalization. However, no literature could be found that describes such roles for this compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this specific chemical compound.

Iii. Mechanistic Insights into 2,5 Dioxopyrrolidin 1 Yl Reactivity

Nucleophilic Acyl Substitution Mechanisms of N-Hydroxysuccinimide Esters

The primary reaction pathway for N-hydroxysuccinimide (NHS) esters, including Sodium 2,5-dioxopyrrolidin-1-yl sulfate (B86663), is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reaction allows for the conjugation of the acyl group to nucleophiles, most commonly primary amines, to form stable amide bonds. thermofisher.com The mechanism proceeds through a multi-step addition-elimination process. masterorganicchemistry.com

Nucleophilic Attack: The reaction is initiated when a nucleophile, such as the lone pair of electrons on a primary amine, attacks the electrophilic carbonyl carbon of the NHS ester. libretexts.orgnih.gov This leads to the breaking of the carbonyl π-bond and the formation of a transient, high-energy tetrahedral intermediate. mst.eduyoutube.com

Tetrahedral Intermediate: This intermediate is sp3-hybridized and contains a negative charge on the oxygen atom of the former carbonyl group. youtube.com The formation of this crowded intermediate is often reversible. mst.edu

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond of the carbonyl group is reformed, and this is accompanied by the elimination of the 2,5-dioxopyrrolidin-1-yloxy group (the N-hydroxysuccinimide anion) as a leaving group. masterorganicchemistry.comyoutube.com

Proton Transfer: In the case of a neutral amine nucleophile, the resulting amide product is initially protonated. A base in the reaction medium, or another amine molecule, removes this proton to yield the final, stable amide product and the N-hydroxysuccinimide byproduct. libretexts.org

This reaction is highly efficient in aqueous solutions at a pH range of 7.2 to 8.5. thermofisher.com While primary amines are the most common nucleophiles, other groups such as the sulfhydryl group of cysteine or the hydroxyl groups of serine, threonine, and tyrosine can also react, though these linkages may be less stable. nih.gov

Kinetics and Thermodynamics of Active Ester Cleavage

The cleavage of the active ester bond in Sodium 2,5-dioxopyrrolidin-1-yl sulfate can be initiated by aminolysis (reaction with an amine) or hydrolysis (reaction with water). These two reactions are in competition, and their relative rates are crucial for the efficiency of bioconjugation. nih.gov

The aminolysis of NHS esters generally follows a rate expression that can be dependent on the amine concentration. mst.edu Studies on the aminolysis of N-succinimidyl p-methoxybenzoate in anhydrous dioxane showed both first-order and second-order dependence on the amine concentration, suggesting a general-base catalyzed pathway where a second amine molecule assists in proton transfer. mst.edu However, in aqueous buffers, the reaction simplifies to a first-order dependence on the free amine concentration. mst.edumst.edu The rate of aminolysis is strongly correlated with the basicity of the amine; a more basic amine is a more potent nucleophile, leading to a faster reaction rate. mst.edumst.edu

Hydrolysis is a competing, undesirable side reaction where the ester is cleaved by water, regenerating the original carboxylic acid and releasing Sulfo-NHS. nih.gov The rate of hydrolysis is highly dependent on the pH of the solution, increasing significantly at higher pH values. thermofisher.com For instance, the half-life of hydrolysis for a typical NHS-ester can decrease from several hours at pH 7.0 to just minutes at pH 8.6. thermofisher.com

Kinetic studies provide quantitative insights into this competition. The heterogeneous rate constant for the hydrolysis (kh) of a dithiobis(succinimidyl propionate) (DSP) monolayer was found to be significantly higher than the rate constant for its aminolysis (ka) with a model protein. nih.gov This highlights that under conditions of low protein concentration, hydrolysis can dominate, leading to physically adsorbed rather than covalently linked proteins. nih.gov

| Compound | Rate Constant (kh,solution) | Reference |

|---|---|---|

| Dithiobis(succinimidyl propionate) (DSP) | 8.6 ± 0.5 × 102 M–1 s–1 | nih.gov |

| N-Succinimidyl Butyrate (NBS) | 5.7 ± 0.2 × 102 M–1 s–1 | nih.gov |

Role of 2,5-Dioxopyrrolidin-1-yl as a Leaving Group in Derivatization Reactions

The effectiveness of this compound as an acylating agent hinges on the ability of the sulfated N-hydroxysuccinimide moiety to function as an efficient leaving group. mst.edulibretexts.org In nucleophilic acyl substitution, the reaction equilibrium favors the displacement of a weaker base by a stronger base. masterorganicchemistry.com The leaving group ability is inversely related to its basicity; a good leaving group is the conjugate base of a relatively strong acid.

N-hydroxysuccinimide has a pKa of approximately 6.0. This makes its conjugate base, the N-hydroxysuccinimide anion, a significantly weaker base than the amine nucleophiles it reacts with (which typically have pKa values of their conjugate acids > 9). This favorable pKa difference ensures that the N-hydroxysuccinimide anion is readily displaced and the reaction proceeds efficiently towards amide formation. masterorganicchemistry.com

Compared to other potential leaving groups like alkoxides (from simple esters) or hydroxide (B78521) (from carboxylic acids), the N-hydroxysuccinimide anion is far superior, making NHS esters "active" esters. libretexts.org A qualitative comparison reveals that for leaving groups of comparable basicity, the nucleophilic rate constants for N-hydroxy esters are approximately two orders of magnitude greater than those for corresponding phenyl esters, demonstrating their enhanced reactivity. mst.edumst.edu This enhanced reactivity is crucial for performing efficient derivatization reactions under mild, physiological conditions. thermofisher.com

Intramolecular Catalysis and Neighboring Group Participation Phenomena

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This intramolecular effect can lead to significant rate enhancements compared to an analogous intermolecular reaction. wikipedia.org

In the context of reactions involving derivatives of succinic acid, such as NHS esters, intramolecular effects can be significant. For example, the hydrolysis of phthalamic acid is vastly accelerated by the neighboring carboxylic acid group, which acts as an intramolecular nucleophilic catalyst. tue.nl

For the aminolysis of NHS esters, studies have pointed towards a mechanism involving general-base catalysis, particularly in non-aqueous solvents. mst.edu In this scenario, a second molecule of the amine nucleophile acts as a base to accept a proton from the first amine as it attacks the ester, facilitating the formation of the tetrahedral intermediate. While this is an intermolecular phenomenon, it highlights the sensitivity of the reaction to catalytic effects.

More directly related to NGP is the Thorpe-Ingold effect, which suggests that gem-disubstitution on a carbon atom can favor ring-closing reactions. While not a direct catalysis of the ester cleavage itself, this principle can influence the formation of intermediates in related reactions. For instance, in the activation of polymethacrylic acid with EDC/NHS, the formation of a six-membered ring anhydride (B1165640) intermediate is favored due to neighboring group effects, competing with the formation of the NHS-ester. researchgate.net This demonstrates that the local molecular environment and the potential for intramolecular interactions can dictate the reaction pathway and product distribution. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the detailed mechanisms, energetics, and transition states of chemical reactions involving NHS esters. nih.govnih.gov Density Functional Theory (DFT) is a commonly employed method for these investigations. nih.gov

Computational studies have been used to model the reaction pathway of NHS esters with various nucleophiles. For example, DFT calculations were used to determine the relative stabilities of reactants, intermediates, and products for the gas-phase reaction between a carboxylate and an NHS ester. nih.gov These calculations showed that the formation of an anhydride intermediate via nucleophilic attack of the carboxylate on the ester's carbonyl carbon is an energetically favorable, or downhill, process. nih.gov

Modeling can also be used to understand the kinetics and thermodynamics of bond cleavage. nih.gov For instance, computational studies on the hydrolysis of glycosidic bonds have been used to calculate the energy barriers for different proposed pathways (e.g., SN1 vs. SN2 mechanisms) and to assess the catalytic role of solvent molecules. nih.gov Such studies have shown that the presence of a solvent like water can substantially lower the energy barriers for reaction. nih.gov

In the context of carbodiimide (B86325)/NHS activation of carboxylic acids, computational investigations help to understand why different intermediates, such as an anhydride versus an NHS-ester, might form from structurally similar starting materials. researchgate.net These models can analyze the kinetic and thermodynamic favorability of competing reaction pathways, such as the nucleophilic attack by NHS versus the intramolecular attack by a neighboring carboxylate group, providing a deeper understanding of the factors that control the reaction outcome. researchgate.net

Iv. Advanced Analytical Chemistry Research Utilizing 2,5 Dioxopyrrolidin 1 Yl Derivatization

Chiral Derivatization Reagents for Enantiomeric Separations

The separation of enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, is a critical task in pharmaceutical analysis, metabolomics, and food science. Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a mixture of enantiomers to form diastereomers. nih.gov These diastereomers, having different physical and chemical properties, can then be separated using non-chiral chromatographic methods.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methodologies for Chiral Metabolite Analysis

UPLC-MS/MS is a powerful analytical technique that combines the high separation efficiency of Ultra-Performance Liquid Chromatography with the high sensitivity and selectivity of tandem mass spectrometry. Derivatization with chiral reagents containing a succinimidyl group is a common strategy to enable the enantioselective analysis of chiral metabolites like amino acids and organic acids.

For instance, chiral derivatization reagents such as (S)-2,5-dioxopyrrolidin-1-yl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxylate have been successfully employed for the UPLC-MS/MS determination of dipeptides in complex food samples like fermented cocoa beans. researchgate.netmdpi.com Similarly, another novel chiral derivatizing reagent, (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine, has been developed for the high-performance liquid chromatographic analysis of carboxylic acid enantiomers. wikipedia.org These studies demonstrate the principle of using a chiral tag to resolve enantiomers, a role that a chiral derivative of Sodium 2,5-dioxopyrrolidin-1-yl sulfate (B86663) could theoretically fulfill.

A key advantage of using such derivatization agents is the ability to introduce a readily ionizable group, which significantly enhances the signal in electrospray ionization mass spectrometry (ESI-MS), thereby improving the sensitivity of the method.

Micellar Electrokinetic Chromatography (MEKC) for Enantiomeric Resolution

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that utilizes micelles as a pseudo-stationary phase to separate both charged and neutral molecules. nih.govnih.gov For chiral separations, chiral surfactants or the addition of chiral selectors to the micellar phase are employed. nih.gov

Derivatization of analytes with a suitable agent can enhance their interaction with the chiral selector or the micellar phase, leading to improved enantiomeric resolution. While direct MEKC applications of Sodium 2,5-dioxopyrrolidin-1-yl sulfate are not reported, the use of succinimidyl esters to tag amines with a fluorescent probe, followed by MEKC separation, is a known methodology. For example, Alexa Fluor 488 N-hydroxysuccinimidyl ester has been used for the derivatization of long-chain primary amines, which are then separated by MEKC with high sensitivity. nih.gov The anionic nature of the sulfate group in this compound could potentially influence the electrophoretic mobility and interaction with the micellar phase in MEKC.

Quantification of Biomolecules via Selective Labeling

The accurate quantification of biomolecules in complex biological matrices is essential for clinical diagnostics, biomarker discovery, and systems biology research. Selective labeling with derivatization reagents is a widely used strategy to improve the analytical performance of quantitative methods.

Amino Acid and Dipeptide Analysis in Complex Matrices

Amino acid analysis is a fundamental tool in biochemistry and clinical chemistry. Derivatization is often necessary to improve the chromatographic retention and detection sensitivity of amino acids. Succinimidyl esters are frequently used for this purpose. For example, N-succinimidyl benzoate (B1203000) has been synthesized and used as a derivatization reagent for the gas chromatographic determination of aliphatic amines. researchgate.net

In the context of liquid chromatography, reagents like dansyl chloride are employed for the pre-column derivatization of amino acids, enabling their quantification by LC-MS. nih.gov A hypothetical this compound could offer the advantage of reacting with amino acids in aqueous media to form a stable, water-soluble derivative suitable for reversed-phase chromatography. The permanent negative charge from the sulfate group could also be exploited in specific mass spectrometric detection modes.

The table below illustrates examples of derivatization reagents used for amino acid and dipeptide analysis, highlighting the analytical platforms and sample types.

| Derivatization Reagent | Analyte | Analytical Platform | Sample Matrix | Reference |

| (S)-2,5-dioxopyrrolidin-1-yl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxylate | Dipeptides | UPLC-MS/MS | Fermented cocoa beans | researchgate.netmdpi.com |

| Dansyl chloride | Amino acids | LC-MS | General | nih.gov |

| N-succinimidyl benzoate | Aliphatic amines | GC-MS | Lake water | researchgate.net |

Application in Targeted and Untargeted Metabolomic Profiling

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. Both targeted and untargeted approaches often rely on chemical derivatization to expand the coverage of the metabolome and improve data quality.

In targeted metabolomics, derivatization can enhance the signal of specific classes of metabolites, such as biogenic amines or carboxylic acids. In untargeted metabolomics, derivatization can be used to label specific functional groups, allowing for the selective analysis of sub-metabolomes. For instance, 2-hydrazinoquinoline (B107646) has been used as a derivatization agent for the LC-MS-based metabolomic investigation of carboxylic acids, aldehydes, and ketones in urine, serum, and liver extracts. nih.gov

The use of a reagent like this compound in metabolomics could potentially enable the selective targeting of the aminome (the complete set of amino-containing metabolites). The high polarity imparted by the sulfate group might be advantageous for hydrophilic interaction liquid chromatography (HILIC) separations, a common technique in metabolomics. Recent studies have highlighted the importance of sulfated metabolites, such as indoxyl sulfate, in disease pathogenesis, underscoring the relevance of analytical methods for sulfated compounds. nih.gov

Development of Novel Derivatization Agents with Enhanced Specificity and Sensitivity

The quest for improved analytical methods continually drives the development of new derivatization reagents with enhanced properties. Key areas of innovation include increasing reaction speed and efficiency, improving the stability of the derivatives, and boosting detection sensitivity.

The synthesis of novel N-succinimidyl esters with tailored properties is an active area of research. For example, N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate has been synthesized as a radio-iodination agent for labeling proteins and peptides. This demonstrates the modularity of the succinimidyl group, which can be combined with various functional moieties to create reagents for specific applications.

Future research in this area may focus on developing water-soluble and highly reactive succinimidyl derivatives. A compound like this compound would fit this profile, although its synthesis and reactivity would need to be experimentally verified. The development of such reagents could lead to simplified sample preparation protocols for aqueous samples and improved performance in high-throughput screening applications.

The table below summarizes various novel derivatization agents and their applications.

| Novel Derivatization Agent | Application | Key Features | Reference |

| N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate | Radio-iodination of proteins and peptides | Allows for the introduction of a radioisotope for sensitive detection. | |

| 2-hydrazinoquinoline | LC-MS analysis of carboxylic acids, aldehydes, and ketones | Enables simultaneous analysis of multiple carbonyl-containing metabolite classes. | nih.gov |

| Cyanoacetohydrazide | UHPLC-HRMS analysis of steroids | Increases ionization efficiency in positive mode mass spectrometry. | mdpi.com |

Stability Studies of Derivatized Analytes in Various Sample Matrices

The stability of derivatized analytes is contingent upon several factors, including the inherent chemical properties of the analyte, the composition of the sample matrix, storage temperature, and the duration of storage. Research in this area aims to delineate the optimal conditions for maintaining the integrity of the derivatized compound from sample collection to analysis.

Detailed research findings have elucidated the stability profiles of various classes of compounds derivatized with NHS esters in different biological matrices. While direct studies on this compound are specific, the broader family of NHS esters provides a foundational understanding. For instance, the stability of amine-containing compounds, which are primary targets for NHS ester derivatization, is of significant interest.

One area of focus has been the stability of endogenous compounds such as steroid sulfates and catecholamines in biological fluids. For example, studies on the direct quantification of endogenous steroid sulfates in human urine have demonstrated that the native sulfate conjugates are generally stable under specific storage conditions. Research has shown that in urine samples, steroid sulfates are stable through at least two freeze/thaw cycles, with matrix effects ranging from 90 to 110%, indicating no significant ion suppression or enhancement during analysis. nih.gov This intrinsic stability of the sulfate group is a positive indicator for the potential stability of analytes derivatized with a sulfated reagent like this compound.

In the context of plasma samples, the stability of catecholamines has been extensively studied. While these studies often focus on the underivatized analytes, they provide critical information on the challenges associated with this matrix. For example, in canine plasma, norepinephrine (B1679862) and epinephrine (B1671497) concentrations were found to be relatively stable in heparinized plasma for up to 24 hours at 24°C. nih.gov However, long-term storage at -70°C showed a slow degradation, with norepinephrine values decreasing by less than 0.6 pg/day. nih.gov The choice of anticoagulant was also shown to be critical, with EDTA plasma exhibiting greater degradation of catecholamines compared to heparinized plasma. nih.gov Such findings underscore the importance of matrix-specific stability assessments for any derivatized analyte.

The following interactive data tables summarize findings from stability studies of related compounds, providing a framework for understanding the potential stability of analytes derivatized with this compound.

Table 1: Stability of Endogenous Steroid Sulfates in Human Urine

| Parameter | Condition | Result | Reference |

| Analyte | Endogenous Steroid Sulfates | - | nih.gov |

| Matrix | Human Urine | - | nih.gov |

| Freeze/Thaw Cycles | 2 cycles | Stable | nih.gov |

| Matrix Effect | - | 90-110% (no significant ion suppression/enhancement) | nih.gov |

Table 2: Stability of Catecholamines in Canine Plasma

| Analyte | Anticoagulant | Storage Condition | Duration | Stability | Reference |

| Norepinephrine | Heparin | 24°C | 24 hours | Relatively Stable | nih.gov |

| Epinephrine | Heparin | 24°C | 24 hours | Relatively Stable | nih.gov |

| Norepinephrine | EDTA | 24°C | 24 hours | Less stable than in heparin | nih.gov |

| Epinephrine | EDTA | 24°C | 24 hours | Less stable than in heparin | nih.gov |

| Norepinephrine | Heparin | -70°C | Long-term | < 0.6 pg/day decrease | nih.gov |

| Epinephrine | Heparin | -70°C | Long-term | < 0.1 pg/day decrease | nih.gov |

These studies collectively highlight the necessity of empirical stability testing for each specific derivatized analyte within its intended sample matrix and under defined storage conditions to ensure the generation of high-quality, reliable analytical data. The principles derived from the stability of native sulfates and the behavior of other NHS esters provide a solid foundation for designing and interpreting such studies for analytes derivatized with this compound.

V. Biological and Medicinal Chemistry Research Involving 2,5 Dioxopyrrolidin 1 Yl Scaffolds

Design and Synthesis of Pyrrolidine-2,5-Dione Derivatives with Potential Pharmacological Activity

The pyrrolidine-2,5-dione ring is a privileged scaffold in the development of pharmacologically active compounds, demonstrating a wide array of therapeutic potential, including anticonvulsant, anti-inflammatory, and anticancer properties. nih.govebi.ac.uknih.gov The synthesis of these derivatives often involves the reaction of succinic anhydride (B1165640) or its derivatives with various amines or amino acids. nih.govbeilstein-archives.org

One common synthetic strategy involves the cyclocondensation of dicarboxylic acids with appropriately substituted amines at elevated temperatures. nih.gov For instance, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized through the reaction of dicarboxylic acids with substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines. nih.gov Another approach is the Michael addition of ketones to N-substituted maleimides, which has been utilized to create cycloalkyl, alkyl, and aryl carbonyl derivatives of pyrrolidine-2,5-dione. ebi.ac.uk

The versatility of the pyrrolidine-2,5-dione scaffold allows for extensive chemical modifications to explore structure-activity relationships and optimize pharmacological profiles. nih.govnih.gov For example, N-substituted phthalimide (B116566) analogs, which share a similar imide functional group, have been synthesized and evaluated for their anticonvulsant activities. thepharmajournal.com The synthesis of these compounds can be achieved by reacting phthalic anhydride with various amines. thepharmajournal.com

The following table summarizes some synthetic methods for pyrrolidine-2,5-dione derivatives:

| Synthetic Method | Reactants | Resulting Derivatives | Reference |

| Cyclocondensation | Dicarboxylic acids and substituted arylpiperazines | 1,3-disubstituted pyrrolidine-2,5-diones | nih.gov |

| Michael Addition | Ketones and N-substituted maleimides | Cycloalkyl, alkyl, and aryl carbonyl pyrrolidine-2,5-dione derivatives | ebi.ac.uk |

| Reaction with Succinic Anhydride | Aromatic amines or carboxylic acid hydrazides | N-substituted succinimides | beilstein-archives.org |

| Reaction with Phthalic Anhydride | Various amines | N-substituted phthalimides | thepharmajournal.com |

Investigation of Molecular Mechanisms of Action in Preclinical Models

The pharmacological effects of pyrrolidine-2,5-dione derivatives are attributed to their interaction with various biological targets, including enzymes and transporters. nih.govnih.gov Preclinical studies using in vitro and in vivo models have been crucial in elucidating these mechanisms.

A significant area of research has focused on the modulation of the excitatory amino acid transporter 2 (EAAT2), which is responsible for the majority of glutamate (B1630785) uptake in the brain. nih.gov Dysfunctional EAAT2 is implicated in several neurological disorders. Certain pyrrolidine-2,5-dione derivatives have been identified as positive allosteric modulators of EAAT2, enhancing glutamate uptake. nih.govnih.gov For example, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide was discovered as a potent and orally bioavailable EAAT2 modulator with significant antiseizure activity in preclinical models. nih.gov

Molecular docking studies have provided insights into the binding of these modulators to EAAT2, suggesting interactions with key amino acid residues that stabilize the active conformation of the transporter. nih.gov The pyrrolidine-2,5-dione ring itself can form hydrogen bonds with residues within the binding site. nih.gov

Beyond EAAT2, these derivatives have been shown to inhibit other enzymes. For instance, some succinimide (B58015) derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govmdpi.com Additionally, inhibitory effects on α-amylase and α-glucosidase suggest potential applications in managing diabetes. nih.govresearchgate.net

In vitro assays are fundamental in the initial screening and characterization of novel pyrrolidine-2,5-dione derivatives. nih.govnih.govnih.gov These assays assess the potency and efficacy of the compounds against specific biological targets and their effects on cellular functions.

For anticonvulsant activity, compounds are often evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. nih.govnih.gov The half-maximal effective dose (ED₅₀) is a key parameter determined from these studies. For instance, certain 1,3-disubstituted pyrrolidine-2,5-diones have shown potent activity in both MES and scPTZ tests, indicating a broad spectrum of anticonvulsant action. nih.gov

Cellular assays are also employed to evaluate the cytotoxic or antiproliferative effects of these compounds on various cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting cell growth. mdpi.com For example, some newly synthesized succinimide derivatives have shown antiproliferative activity against HeLa (cervix carcinoma) and MCF-7 (breast carcinoma) cell lines. nih.gov

The following table presents examples of in vitro pharmacological data for pyrrolidine-2,5-dione derivatives:

| Compound Class | Assay | Target/Cell Line | Measured Parameter | Finding | Reference |

| 1,3-disubstituted pyrrolidine-2,5-diones | MES and scPTZ seizure tests | Mouse model | ED₅₀ | Potent anticonvulsant activity | nih.gov |

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Glutamate uptake assay | Cultured glia | EC₅₀ | Potent EAAT2 modulator | nih.gov |

| Succinimide derivatives | Enzyme inhibition assay | Acetylcholinesterase (AChE) | IC₅₀ | Moderate AChE inhibition | mdpi.com |

| Succinimide derivatives | Antiproliferative assay | HeLa cells | Cytotoxicity | Antiproliferative activity | nih.gov |

Development of Chemical Probes and Bioconjugation Tools

The 2,5-dioxopyrrolidin-1-yl scaffold, particularly in the form of N-hydroxysuccinimide (NHS) esters, is widely utilized in the development of chemical probes and for bioconjugation. formulationbio.comsigmaaldrich.comchemicalbook.com NHS esters are reactive compounds that readily form stable amide bonds with primary amines on biomolecules such as proteins and peptides. chemicalbook.comacs.org

This reactivity makes NHS esters valuable tools for labeling proteins with fluorescent tags, biotin, or other reporter molecules, facilitating their detection and study. chemicalbook.com For example, an N-hydroxysuccinimide ester of fluorescein (B123965) is commercially available for creating fluorescently labeled proteins. chemicalbook.com

In the context of drug delivery, NHS-functionalized polymers, such as N-Hydroxysuccinimide ester-poly(ethylene glycol)-b-poly(D,L-lactide), are used to create nanoparticles for targeted and controlled release of therapeutic agents. formulationbio.comsigmaaldrich.com The NHS group allows for the facile attachment of targeting ligands to the surface of these nanoparticles. formulationbio.com

Furthermore, the principles of bioconjugation using succinimide-based chemistry have been applied in the development of biosensors. For instance, an antibody was conjugated with N-succinimidyl S-acetylthioacetate (SATA) to create a thiol-linked antibody that could be directly attached to a gold electrode surface for the detection of a specific protein biomarker. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of pyrrolidine-2,5-dione derivatives. nih.govnih.govnih.gov These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

For anticonvulsant agents based on the pyrrolidine-2,5-dione scaffold, SAR analyses have revealed that the nature and position of substituents on the ring significantly influence their potency and spectrum of activity. nih.gov For example, in a series of 1,3-disubstituted pyrrolidine-2,5-diones, derivatives with a 3-benzhydryl or 3-isopropyl group showed the most favorable protection in the scPTZ test, while those with a 3-methyl group were more active in the MES test. nih.gov The type of substituent on the phenylpiperazine moiety attached to the scaffold also plays a critical role. nih.gov

In the development of anti-inflammatory agents, SAR studies have shown that the introduction of specific aryl groups can enhance the inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). ebi.ac.uk Similarly, for compounds targeting N-acylethanolamine acid amidase (NAAA), SAR data indicated that small, lipophilic substituents at the 3-position of the phenyl group were preferable for optimal potency. rsc.org

The following table summarizes key SAR findings for different classes of pyrrolidine-2,5-dione derivatives:

| Compound Class | Biological Activity | Key SAR Findings | Reference |

| 1,3-disubstituted pyrrolidine-2,5-diones | Anticonvulsant | Substituents at position 3 and on the arylpiperazine moiety are critical for activity. | nih.gov |

| Pyrrolidine (B122466) amide derivatives | NAAA inhibition | Small, lipophilic 3-phenyl substituents enhance potency. | rsc.org |

| N-substituted pyrrolidine-2,5-diones | Anti-inflammatory (COX-2 inhibition) | Specific aryl substitutions improve inhibitory activity. | ebi.ac.uk |

| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant | A non-aromatic substituent at position 3 and a 3-trifluoromethylphenylpiperazine fragment positively affect activity. | nih.gov |

Applications in Transdermal Penetration Enhancement Research

Certain pyrrolidone derivatives, which are structurally related to the 2,5-dioxopyrrolidin-1-yl scaffold, have been investigated as chemical penetration enhancers for transdermal drug delivery. nih.govnih.gov These enhancers temporarily and reversibly disrupt the barrier function of the stratum corneum, allowing for increased permeation of drugs through the skin.

Studies have shown that the lipophilicity of pyrrolidone derivatives plays a significant role in their penetration-enhancing effects. nih.gov Lipophilic derivatives were found to enhance the release of a fluorescent dye from liposomes, a model for cell membranes, in a concentration-dependent manner. nih.gov For instance, 1-lauryl-2-pyrrolidone demonstrated a high enhancing effect at a low concentration. nih.gov

The proposed mechanism of action involves the interaction of these enhancers with the lipids in the skin, leading to a more fluid and permeable barrier. nih.gov In a study investigating potential chemical penetration enhancers, 1-(4-nitro-phenyl)-pyrrolidine-2,5-dione was identified as a nontoxic candidate enhancer. nih.gov

Vi. Advanced Characterization and Methodological Considerations

Spectroscopic Techniques for Structural Elucidation of Dioxopyrrolidinyl Derivatives (e.g., NMR, IR, MS)

Spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the atomic composition and bonding arrangement. jchps.comresearchgate.net For dioxopyrrolidinyl derivatives, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for unambiguous structural confirmation. eurekaselect.comtaylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise structure of molecules in solution. jchps.com In the ¹H NMR spectrum of the parent compound, N-hydroxysuccinimide (NHS), the four protons of the succinimide (B58015) ring typically appear as a sharp singlet at approximately 2.8 ppm when measured in DMSO-d6. spectrabase.com This characteristic signal confirms the presence of the 2,5-dioxopyrrolidine core. For derivatives like Sodium 2,5-dioxopyrrolidin-1-yl sulfate (B86663), additional signals or shifts would be observed depending on the substitution pattern. For instance, in the case of Sodium 1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate, the sulfonation on the pyrrolidine (B122466) ring would break the symmetry, leading to more complex splitting patterns for the ring protons. ¹³C NMR spectroscopy provides further confirmation by detecting the carbon atoms in the molecule, including the characteristic carbonyl carbons of the succinimide ring. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. jchps.com For N-hydroxysuccinimide and its derivatives, the IR spectrum is dominated by strong absorption bands corresponding to the carbonyl (C=O) groups of the succinimide ring. chemicalbook.comspectrabase.com These typically appear in the region of 1700-1740 cm⁻¹. researchgate.net Another key feature can be the N-O bond vibration, which has been reported around 1660 cm⁻¹. researchgate.net For Sodium 2,5-dioxopyrrolidin-1-yl sulfate, additional strong, characteristic absorption bands for the sulfate group (S=O stretching) would be expected, typically in the 1210-1270 cm⁻¹ and 1040-1080 cm⁻¹ regions.

Mass Spectrometry (MS) Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. jchps.com Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for analyzing polar and thermally labile molecules such as sulfated N-hydroxysuccinimide derivatives. nih.gov A key diagnostic feature in the mass spectrum of sulfated compounds is the characteristic neutral loss of the SO₃ group (80 Da) upon collision-induced dissociation in the negative ion mode. nih.govfrontiersin.org This fragmentation pattern provides strong evidence for the presence of a sulfate ester. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high confidence. frontiersin.org

| Technique | Compound Family | Characteristic Features / Signals | Reference |

|---|---|---|---|

| ¹H NMR | N-hydroxysuccinimide | Singlet at ~2.8 ppm (in DMSO-d6) for succinimide ring protons | spectrabase.com |

| IR Spectroscopy | N-hydroxysuccinimide Esters | Strong C=O stretching at ~1700-1740 cm⁻¹, N-O stretching at ~1660 cm⁻¹ | researchgate.net |

| IR Spectroscopy | Organic Sulfates | Strong S=O stretching at ~1210-1270 cm⁻¹ and ~1040-1080 cm⁻¹ | Generic |

| Mass Spectrometry (ESI-) | Sulfated Compounds | Neutral loss of 80 Da (SO₃) in MS/MS spectra | nih.govfrontiersin.org |

Chromatographic and Mass Spectrometric Approaches for Purity and Identity Confirmation

Confirming the purity and identity of reagents like this compound is critical, as impurities can significantly affect the outcome of subsequent reactions. N-hydroxysuccinimide esters are particularly susceptible to hydrolysis, which cleaves the active ester and releases N-hydroxysuccinimide or its sulfated analog. d-nb.inforsc.org Chromatographic methods, especially when coupled with mass spectrometry, are the primary tools for this purpose. copernicus.org

Chromatographic Methods High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying N-hydroxysuccinimide derivatives and their potential impurities. nih.gov Due to the highly polar nature of this compound (Sulfo-NHS) and its common hydrolysis byproduct, N-hydroxysulfosuccinimide, traditional reversed-phase chromatography often provides insufficient retention. rsc.org

Hydrophilic Interaction Liquid Chromatography (HILIC) has proven to be a robust and sensitive method for the separation and quantification of these very polar compounds. d-nb.inforsc.orgrsc.org HILIC separates compounds based on their partitioning between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique allows for the effective separation of the highly hydrophilic Sulfo-NHS from its parent ester and other potential impurities. d-nb.info A typical HILIC method might use a zwitterionic or silica-based column with a mobile phase consisting of a high percentage of acetonitrile (B52724) and a small percentage of an aqueous buffer like ammonium (B1175870) acetate (B1210297). d-nb.info

Mass Spectrometric Detection Combining HPLC with mass spectrometry (LC-MS) creates a powerful analytical platform for both purity assessment and identity confirmation. taylorandfrancis.comnih.gov While UV detection at 220 nm or 260 nm is common for HPLC analysis of these compounds, MS detection offers superior specificity and sensitivity. d-nb.inforsc.org ESI-MS can confirm the identity of the main component by its mass-to-charge ratio (m/z) and can detect and identify impurities, even at very low levels. nih.gov For sulfated species, employing a neutral loss scan of 80 Da in a tandem mass spectrometer (MS/MS) can selectively detect all sulfated compounds in a sample, making it a highly specific method for profiling these molecules. nih.govfrontiersin.org

| Parameter | Typical HILIC Method for NHS/Sulfo-NHS Analysis | Reference |

|---|---|---|

| Column | Zwitterionic silica-based (e.g., Thermo Syncronis HILIC, 150 mm x 3 mm, 3 µm) | d-nb.inforsc.org |

| Mobile Phase | Isocratic: 90% acetonitrile / 10% 10 mM aqueous ammonium acetate (pH 7.5) | d-nb.info |

| Flow Rate | ~0.4 mL/min | researchgate.net |

| Temperature | 30 °C | d-nb.info |

| Detection | UV at 220 nm or 260 nm; or ESI-Mass Spectrometry | d-nb.inforsc.org |

Advanced Computational Tools in Chemical Characterization and Design (e.g., LogP, TPSA, Molecular Dynamics)

In addition to experimental techniques, computational chemistry provides valuable tools for predicting the properties of molecules like this compound and for designing new derivatives with tailored characteristics.

Physicochemical Property Prediction (LogP, TPSA) Computational algorithms can accurately predict key physicochemical properties that govern a molecule's behavior, such as its lipophilicity and polarity.

LogP : The logarithm of the partition coefficient between octanol (B41247) and water (LogP) is a measure of a compound's lipophilicity or hydrophobicity. For the parent N-hydroxysuccinimide, the computed XLogP3 value is -1.4, indicating it is a hydrophilic compound. nih.gov The addition of a sodium sulfate group to create this compound would dramatically increase its hydrophilicity, resulting in a significantly more negative LogP value. This high water solubility is a key feature of this reagent.

Topological Polar Surface Area (TPSA) : TPSA is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule and is a good predictor of properties like membrane permeability. N-hydroxysuccinimide has a TPSA of 57.6 Ų. nih.gov The introduction of the highly polar sulfate group would substantially increase the TPSA, consistent with a molecule designed to be membrane-impermeable.

Molecular Dynamics (MD) Simulations Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. science.gov While direct MD studies on this compound may be limited, this technique could be applied to:

Conformational Analysis : Determine the preferred three-dimensional shapes and flexibility of the molecule in solution.

Solvation and Stability : Model how the molecule interacts with water molecules and predict its stability, including the propensity for hydrolysis.

Interaction with Biomolecules : Simulate the binding and reaction process with target molecules, such as the primary amine groups on proteins, to understand the mechanism of conjugation at an atomic level. This can aid in the rational design of new cross-linkers with improved efficiency or specificity. science.gov

| Property | Compound | Value | Significance | Reference |

|---|---|---|---|---|

| Molecular Weight | N-hydroxysuccinimide | 115.09 g/mol | Base molecular mass | nih.gov |

| XLogP3 | N-hydroxysuccinimide | -1.4 | Indicates hydrophilicity | nih.gov |

| Topological Polar Surface Area (TPSA) | N-hydroxysuccinimide | 57.6 Ų | Relates to polarity and permeability | nih.gov |

| XLogP3 (Predicted) | This compound | << -1.4 | Indicates very high hydrophilicity due to sulfate group | Inferred |

| TPSA (Predicted) | This compound | > 57.6 Ų | Indicates very high polarity | Inferred |

Vii. Future Research Directions and Perspectives

Innovations in Synthetic Methodologies for Complex 2,5-Dioxopyrrolidin-1-yl Derivatives

The development of novel and efficient synthetic methods is paramount for expanding the chemical space of 2,5-dioxopyrrolidin-1-yl derivatives. Future research will likely focus on creating more complex and functionally diverse molecules with tailored properties.

One promising avenue is the use of advanced catalytic systems to achieve highly selective modifications of the succinimide (B58015) ring. For instance, transition-metal catalysis, such as rhodium- or palladium-catalyzed reactions, has shown potential in the C-H activation and functionalization of related amide structures, offering a direct route to previously inaccessible derivatives. researchgate.net The development of enantioselective catalytic methods will be crucial for producing chiral succinimide derivatives with specific stereochemistry, which is often critical for their biological activity. researchgate.net

Furthermore, multicomponent reactions and flow chemistry approaches are expected to play a significant role in the high-throughput synthesis of libraries of 2,5-dioxopyrrolidin-1-yl derivatives. These techniques allow for the rapid assembly of complex molecular architectures from simple building blocks in a single step, accelerating the discovery of new compounds with desired functionalities. The Michael addition of various substrates to N-substituted maleimides, a key reaction in the synthesis of many succinimide derivatives, can be further optimized using organocatalysts and novel reaction media to enhance efficiency and sustainability. nih.govebi.ac.uk

| Synthetic Strategy | Potential Advancement | Key Enabling Technology |

| C-H Functionalization | Direct and selective introduction of functional groups onto the succinimide core. | Transition-metal catalysis (e.g., Rh, Pd). researchgate.net |

| Asymmetric Synthesis | Access to enantiomerically pure derivatives with defined stereochemistry. | Chiral catalysts and auxiliaries. researchgate.net |

| Multicomponent Reactions | Rapid generation of molecular diversity from simple precursors. | Combinatorial chemistry and high-throughput screening. |

| Flow Chemistry | Improved reaction control, scalability, and safety for industrial applications. | Microreactor technology. |

Expansion of Analytical Applications in Emerging Biomedical Research Fields

The unique reactivity of the N-hydroxysuccinimide (NHS) ester group in 2,5-dioxopyrrolidin-1-yl derivatives makes them invaluable tools in biomedical research, particularly for the labeling and crosslinking of proteins and other biomolecules. medchemexpress.com Future applications are set to expand into new and exciting areas of biomedical science.

In the field of proteomics, novel 2,5-dioxopyrrolidin-1-yl-based reagents could be designed for more sophisticated applications, such as activity-based protein profiling (ABPP) and the study of protein-protein interactions in living cells. The development of cleavable linkers and isotopically labeled tags will enhance the capabilities of mass spectrometry-based proteomics.

The application of these compounds in fluorescence imaging is also a rapidly growing area. By conjugating fluorescent dyes to a 2,5-dioxopyrrolidin-1-yl core, researchers can create powerful probes for real-time monitoring of biological processes at the molecular level. researchgate.net Future work will likely focus on developing probes with improved photophysical properties, such as greater photostability and brightness, and targeting capabilities for specific cellular compartments or biomarkers.

| Biomedical Field | Application of 2,5-Dioxopyrrolidin-1-yl Derivatives | Future Innovation |

| Proteomics | Protein labeling, crosslinking, and enrichment. medchemexpress.com | Development of advanced reagents for ABPP and in-vivo crosslinking. |

| Fluorescence Imaging | Creation of fluorescent probes for cellular imaging. researchgate.net | Design of next-generation fluorophores with enhanced properties and targeting moieties. |

| Drug Delivery | Conjugation of drugs to targeting ligands or nanoparticles. | Smart drug delivery systems that respond to specific biological triggers. |

| Diagnostics | Development of sensitive and specific immunoassays. | Multiplexed diagnostic platforms for the simultaneous detection of multiple biomarkers. |

Rational Design of Next-Generation Bioactive Compounds Based on the Succinimide Core

The succinimide scaffold is a common feature in a wide range of biologically active compounds, including anticonvulsants, anti-inflammatory agents, and anticancer drugs. researchgate.netnih.gov The rational design of new and improved bioactive molecules based on this core structure is a major focus of medicinal chemistry.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are becoming increasingly powerful tools for the rational design of drugs. nih.gov These approaches allow researchers to predict the biological activity of virtual compounds and to optimize their structures for improved potency and selectivity. nih.govnih.gov By combining computational design with efficient synthetic strategies, it is possible to accelerate the discovery of new drug candidates.

Future research in this area will likely involve the integration of artificial intelligence and machine learning algorithms to analyze large datasets of chemical structures and biological activities, further enhancing the predictive power of computational models. The design of multi-target ligands, which can simultaneously modulate the activity of multiple biological targets, is another promising strategy for developing more effective therapies for complex diseases. ebi.ac.uk

Interdisciplinary Research at the Interface of Synthetic Chemistry, Analytical Science, and Chemical Biology

The continued success of research on 2,5-dioxopyrrolidin-1-yl derivatives will depend on close collaboration between scientists from different disciplines. The interface of synthetic chemistry, analytical science, and chemical biology is a particularly fruitful area for innovation.

Synthetic chemists will be tasked with creating novel derivatives with tailored properties, while analytical scientists will develop new methods for their characterization and application. Chemical biologists will then use these tools to probe complex biological systems and to develop new therapeutic and diagnostic strategies. This synergistic approach will be essential for tackling some of the most pressing challenges in medicine and biology.

For example, the development of new chemical probes based on the 2,5-dioxopyrrolidin-1-yl scaffold will require a deep understanding of both organic synthesis and cell biology. Similarly, the design of new drug delivery systems will necessitate expertise in materials science, pharmacology, and analytical chemistry. By fostering a collaborative research environment, the scientific community can ensure that the full potential of this remarkable class of compounds is realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.